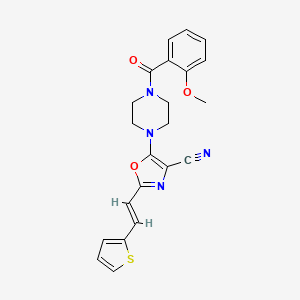

(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

Description

The compound (E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile features a hybrid heterocyclic scaffold combining an oxazole core, a piperazine linker, and a thiophene-based vinyl substituent. Key structural attributes include:

- Oxazole-4-carbonitrile backbone: Provides rigidity and electron-withdrawing properties.

- Piperazin-1-yl group: Enhances solubility and serves as a flexible linker for functionalization.

- (E)-2-(thiophen-2-yl)vinyl group: Contributes planarity and sulfur-mediated interactions.

This structure is hypothesized to target enzymes or receptors where electronic and steric features of the substituents modulate binding affinity.

Properties

IUPAC Name |

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-28-19-7-3-2-6-17(19)21(27)25-10-12-26(13-11-25)22-18(15-23)24-20(29-22)9-8-16-5-4-14-30-16/h2-9,14H,10-13H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLBRXTTAGZIN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are associated with numerous neurodegenerative and psychiatric conditions.

Mode of Action

The compound interacts with its targets, the α1-ARs, which are known to be activated or blocked by various ligands. The compound, being structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists, shows affinity in the range from 22 nM to 250 nM.

Biochemical Pathways

The α1-ARs are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Biological Activity

(E)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile is a complex organic compound characterized by its diverse functional groups, including a piperazine ring and an oxazole moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, which include interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 444.5 g/mol. The structural complexity is indicated by its multiple functional groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.5 g/mol |

| Structural Features | Piperazine ring, Oxazole ring, Methoxy substituents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell proliferation, apoptosis, and inflammation.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, revealing promising results in various assays.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The compound's efficacy was evaluated using standard assays to determine IC50 values.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

| PC3 | 18.0 |

Antimicrobial Activity

The antimicrobial potential was assessed against Gram-positive and Gram-negative bacteria. Minimal inhibitory concentrations (MICs) were determined for various strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in specific contexts:

- Case Study on Anticancer Effects : A study involving the treatment of MCF-7 cells showed that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

- Case Study on Antimicrobial Efficacy : In a comparative study with standard antibiotics, the compound demonstrated superior activity against certain resistant strains of bacteria, suggesting its utility in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison Table

Key Findings and Differences

Piperazine vs. Pyrrolidine/Piperidine Linkers

- The target compound’s piperazine linker (vs. pyrrolidine in Compound 74 or piperidine in ) offers two nitrogen atoms for hydrogen bonding and increased solubility. Piperidine/pyrrolidine systems, with fewer basic sites, may reduce polarity and alter pharmacokinetics.

Oxazole vs. Thiazole/Thiazolone Cores

- The oxazole-4-carbonitrile in the target compound (vs. Thiazolone derivatives (e.g., ) exhibit keto-enol tautomerism, which could influence reactivity.

Substituent Effects

- Thiophene vs. Fluorophenyl : The target compound’s thiophene group introduces sulfur-mediated interactions (e.g., van der Waals, halogen-like effects) distinct from the fluorophenyl group in . Fluorine’s electron-withdrawing nature may increase oxidative stability but reduce π-π stacking compared to thiophene.

- Methoxybenzoyl vs. Morpholine/Methylamino: The 2-methoxybenzoyl group in the target compound (vs.

Geometric Isomerism

- The (E)-vinyl configuration in the target compound enforces planarity, which may enhance binding to flat enzymatic active sites compared to non-vinyl analogs (e.g., ).

Hypothesized Bioactivity and Physicochemical Properties

- Metabolic Stability : The oxazole core and carbonitrile group may reduce susceptibility to cytochrome P450 oxidation relative to thiazole derivatives .

- Target Selectivity : The combination of piperazine and thiophene could favor kinase or GPCR targets, whereas pyrimidine-carbonitrile analogs () might target nucleotide-binding domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.